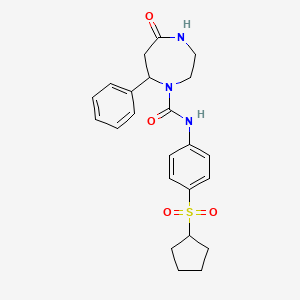
N-(Tetrahydro-2H-pyran-4-yl)-2-phenylpyrimidine-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(Tetrahydro-2H-pyran-4-yl)-2-phenylpyrimidine-4-amine, also known as THPPA, is a synthetic compound that has been widely used in scientific research. THPPA is a potent and selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel, which plays a critical role in pain sensation and inflammation.
作用机制
N-(Tetrahydro-2H-pyran-4-yl)-2-phenylpyrimidine-4-amine is a competitive antagonist of TRPV1 channels, which are activated by various stimuli, including heat, protons, and capsaicin. By binding to the channel, N-(Tetrahydro-2H-pyran-4-yl)-2-phenylpyrimidine-4-amine prevents its activation by these stimuli, thereby reducing the influx of calcium ions into the cell and inhibiting the release of neurotransmitters. This mechanism of action makes N-(Tetrahydro-2H-pyran-4-yl)-2-phenylpyrimidine-4-amine a potent analgesic and anti-inflammatory agent.
Biochemical and Physiological Effects:
N-(Tetrahydro-2H-pyran-4-yl)-2-phenylpyrimidine-4-amine has been shown to have potent analgesic and anti-inflammatory effects in various animal models of pain and inflammation. In addition, N-(Tetrahydro-2H-pyran-4-yl)-2-phenylpyrimidine-4-amine has been found to reduce the development of hyperalgesia and allodynia, which are common symptoms of chronic pain conditions. N-(Tetrahydro-2H-pyran-4-yl)-2-phenylpyrimidine-4-amine has also been shown to reduce the release of pro-inflammatory cytokines and chemokines, suggesting that it may have therapeutic potential for inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of N-(Tetrahydro-2H-pyran-4-yl)-2-phenylpyrimidine-4-amine is its high selectivity for TRPV1 channels, which allows for specific targeting of these channels without affecting other ion channels. N-(Tetrahydro-2H-pyran-4-yl)-2-phenylpyrimidine-4-amine is also highly potent, with an IC50 value of 89 nM. However, N-(Tetrahydro-2H-pyran-4-yl)-2-phenylpyrimidine-4-amine has poor solubility in water and requires the use of organic solvents for in vitro experiments. In addition, N-(Tetrahydro-2H-pyran-4-yl)-2-phenylpyrimidine-4-amine has a relatively short half-life in vivo, which may limit its therapeutic potential.
未来方向
For research on N-(Tetrahydro-2H-pyran-4-yl)-2-phenylpyrimidine-4-amine include the development of more water-soluble analogs, the investigation of its efficacy in different animal models of pain and inflammation, and the exploration of its potential for the treatment of other TRPV1-mediated diseases, such as cancer and diabetes.
合成方法
The synthesis of N-(Tetrahydro-2H-pyran-4-yl)-2-phenylpyrimidine-4-amine involves a multistep process that starts with the reaction of 4-chloro-2-phenylpyrimidine with 2,4-pentanedione to form a pyrimidine intermediate. The intermediate is then reacted with tetrahydro-2H-pyran-4-ol in the presence of a Lewis acid catalyst to produce N-(Tetrahydro-2H-pyran-4-yl)-2-phenylpyrimidine-4-amine. The final product is obtained after purification by column chromatography.
科学研究应用
N-(Tetrahydro-2H-pyran-4-yl)-2-phenylpyrimidine-4-amine has been extensively used in scientific research to investigate the role of TRPV1 channels in various physiological and pathological processes. TRPV1 channels are expressed in sensory neurons and play a critical role in pain sensation, inflammation, and thermoregulation. N-(Tetrahydro-2H-pyran-4-yl)-2-phenylpyrimidine-4-amine has been used to study the involvement of TRPV1 channels in these processes, as well as to develop new therapies for pain and inflammation.
属性
IUPAC Name |
N-(oxan-4-yl)-2-phenylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-2-4-12(5-3-1)15-16-9-6-14(18-15)17-13-7-10-19-11-8-13/h1-6,9,13H,7-8,10-11H2,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDHFEKAESHTUKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC2=NC(=NC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(oxan-4-yl)-2-phenylpyrimidin-4-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4-fluorospiro[2H-indole-3,1'-cyclopentane]-1-yl)-pyrazin-2-ylmethanone](/img/structure/B7572574.png)
![[5-[(1,1-Dioxothiolan-3-yl)methyl]-1,3,4-oxadiazol-2-yl]sulfanylmethyl-trimethylsilane](/img/structure/B7572577.png)
![1-[2-(1-Benzylpyrrolidin-2-yl)pyrrolidin-1-yl]ethanone](/img/structure/B7572586.png)
![N-(2-hydroxyphenyl)-2-[(4-methylcyclohexyl)sulfamoyl]acetamide](/img/structure/B7572591.png)
![1-[(2,4-Difluorophenyl)methyl]-2,3-dimethylguanidine;hydroiodide](/img/structure/B7572594.png)
![N-[(2-ethoxyphenyl)methyl]-2-(2,4,5-trioxo-3-prop-2-enylimidazolidin-1-yl)acetamide](/img/structure/B7572604.png)
![N-(cyanomethyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7572606.png)


![1-methyl-4-[[4-(1H-pyrazol-5-yl)piperidin-1-yl]methyl]pyridin-2-one](/img/structure/B7572649.png)
![1-(2,6-Dimethylpiperidin-1-yl)-2-[2-(trifluoromethyl)quinolin-7-yl]oxyethanone](/img/structure/B7572656.png)
![2-[4-[[1-(2,2,2-Trifluoroethyl)imidazol-2-yl]methyl]piperazin-1-yl]-1,3-thiazole](/img/structure/B7572662.png)
![2-(3-Fluorophenyl)-4-[[2-(1,2,4-triazol-1-ylmethyl)pyrrolidin-1-yl]methyl]-1,3-oxazole](/img/structure/B7572676.png)